An In-Depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-1-(5-Bromopyridin-2-yl)ethanamine and its salts are pivotal chiral building blocks in contemporary medicinal chemistry. Their presence in the molecular architecture of numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibitors, underscores their significance. This guide offers a comprehensive technical overview, from synthesis to application, designed to empower researchers in leveraging this valuable intermediate. This document will focus on the dihydrochloride salt, CAS Number 1391450-63-7 , providing a detailed exploration of its preparation and properties.
Compound Identity and Physicochemical Properties
The subject of this guide is (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride. It is essential to distinguish this from the monohydrochloride or the free base, as the salt form significantly influences properties such as solubility, stability, and handling.
| Property | Value | Source(s) |
| Chemical Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [1] |
| CAS Number | 1391450-63-7 | [1][2] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [1] |
| Molecular Weight | 273.99 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 70 °C | [1] |
| Storage | Sealed in a dry, room temperature environment | [2] |
Strategic Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is a multi-step process that hinges on the effective preparation of a racemic intermediate followed by a robust chiral resolution.
Synthesis of the Key Precursor: 1-(5-Bromopyridin-2-yl)ethanone
The journey begins with the synthesis of the ketone precursor, 1-(5-Bromopyridin-2-yl)ethanone (also known as 2-Acetyl-5-bromopyridine). A common and efficient method involves the monolithiation of 2,5-dibromopyridine followed by acylation[4].
Reaction Scheme:
Figure 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone.
Experimental Protocol:
-
Lithiation: Dissolve 2,5-dibromopyridine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture to -40°C. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes, maintaining the low temperature. The regioselectivity of this step is crucial and is favored by the specified conditions[4].
-
Acylation: After stirring for a designated period to ensure complete lithiation, add N,N-dimethylacetamide to the reaction mixture. The reaction is then allowed to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, dry the organic layer, and purify by column chromatography to yield 1-(5-bromopyridin-2-yl)ethanone as a white to light yellow solid[3][4].
Synthesis of Racemic 1-(5-Bromopyridin-2-yl)ethanamine
The conversion of the ketone to the racemic amine is typically achieved through reductive amination. This process involves the formation of an intermediate imine or oxime, followed by reduction.
Reaction Scheme:
Figure 2: Reductive amination to form the racemic amine.
Experimental Protocol (General):
-
Imine/Oxime Formation: React 1-(5-bromopyridin-2-yl)ethanone with an amine source, such as hydroxylamine hydrochloride (to form the oxime) or ammonia, in a suitable solvent.
-
Reduction: The intermediate is then reduced to the amine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or chemical hydrides like sodium cyanoborohydride (NaBH₃CN)[5][6]. The choice of reducing agent can influence the reaction conditions and work-up procedure.
-
Isolation: After the reaction is complete, the product is isolated by extraction and purified to yield the racemic amine.
Chiral Resolution via Diastereomeric Salt Formation
The separation of the enantiomers is the most critical step and is commonly achieved by forming diastereomeric salts with a chiral resolving agent. Derivatives of tartaric acid are frequently used for this purpose. For the resolution of this specific amine, (-)-O,O'-di-p-toluoyl-L-tartaric acid is an effective resolving agent.
Workflow for Chiral Resolution:
Figure 3: Chiral resolution and salt formation workflow.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 1-(5-bromopyridin-2-yl)ethanamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar or sub-stoichiometric amount of (-)-O,O'-di-p-toluoyl-L-tartaric acid in the same solvent[7]. Combine the two solutions.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt, which in this case is the salt of the (S)-amine. The choice of solvent and cooling profile is critical for achieving high enantiomeric excess[7][8].
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble (R)-amine diastereomeric salt.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid derivative and liberate the free (S)-amine. Extract the amine into an organic solvent[9][10].
-
Hydrochloride Salt Formation: Dissolve the purified (S)-amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrogen chloride (e.g., HCl in ether or isopropanolic HCl) to precipitate the hydrochloride salt. For the dihydrochloride, an excess of HCl is used. Collect the precipitate by filtration and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The spectra should be consistent with the structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methine proton adjacent to the amino group, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. In a protic solvent like D₂O or DMSO-d₆, the amine protons may be exchangeable.
-
¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the pyridine ring and the aliphatic side chain. The chemical shifts provide further confirmation of the structure[11].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in a characteristic M and M+2 isotopic pattern for the molecular ion[12][13].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is used to separate the enantiomers[14][15].
Typical Chiral HPLC Method Parameters:
| Parameter | Example Condition |
| Column | Chiralpak® or Lux® Cellulose/Amylose-based CSP |
| Mobile Phase | A mixture of hexane/isopropanol or other suitable solvents with a basic modifier like diethylamine (DEA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Applications in Drug Discovery and Development
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a highly sought-after building block in the synthesis of kinase inhibitors. The chiral amine moiety often serves as a key pharmacophore that interacts with the hinge region or other critical residues in the ATP-binding pocket of kinases[16][17].
The bromine atom provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl or heteroaryl groups, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The (S)-configuration is often crucial for biological activity, as the stereochemistry dictates the precise three-dimensional orientation of the molecule within the kinase active site, leading to differential binding affinities between enantiomers[18][19].
Safety, Handling, and Storage
Bromopyridine derivatives should be handled with care, following standard laboratory safety procedures.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[20][21][22].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[2][21].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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(Note: Image is a placeholder for the chemical structure with H3, H4, H6, CH, and CH3 protons labeled for clarity)